molecular formula C10H13N3O6 B14657991 Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate CAS No. 43167-11-9

Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate

Katalognummer: B14657991
CAS-Nummer: 43167-11-9
Molekulargewicht: 271.23 g/mol
InChI-Schlüssel: CZVURWKLVXYGOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a propanedioate moiety

Vorbereitungsmethoden

The synthesis of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of diethyl malonate with cyanuric chloride in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .

Analyse Chemischer Reaktionen

Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted derivatives.

    Esterification: Esterification reactions with alcohols can produce esters of the compound.

Wissenschaftliche Forschungsanwendungen

Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific triazine-propanedioate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

43167-11-9

Molekularformel

C10H13N3O6

Molekulargewicht

271.23 g/mol

IUPAC-Name

diethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)propanedioate

InChI

InChI=1S/C10H13N3O6/c1-3-18-7(14)5(8(15)19-4-2)6-11-9(16)13-10(17)12-6/h5H,3-4H2,1-2H3,(H2,11,12,13,16,17)

InChI-Schlüssel

CZVURWKLVXYGOW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=NC(=O)NC(=O)N1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.